n-(2-Oxo-2,3-dihydrobenzo[d]oxazol-5-yl)cyclopropanecarboxamide
Description
N-(2-Oxo-2,3-dihydrobenzo[d]oxazol-5-yl)cyclopropanecarboxamide is a small organic molecule characterized by a benzoxazolone core fused to a cyclopropane carboxamide moiety. Its molecular formula is C₁₁H₁₀N₂O₃, with a molecular weight of 218.21 g/mol. Structural determination of such compounds often employs crystallographic tools like the SHELX software suite, which is widely used for small-molecule refinement and structure solution .
Properties
Molecular Formula |
C11H10N2O3 |
|---|---|
Molecular Weight |
218.21 g/mol |
IUPAC Name |
N-(2-oxo-3H-1,3-benzoxazol-5-yl)cyclopropanecarboxamide |
InChI |
InChI=1S/C11H10N2O3/c14-10(6-1-2-6)12-7-3-4-9-8(5-7)13-11(15)16-9/h3-6H,1-2H2,(H,12,14)(H,13,15) |
InChI Key |
RIRXELRHWQIJCA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)NC2=CC3=C(C=C2)OC(=O)N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-(2-Oxo-2,3-dihydrobenzo[d]oxazol-5-yl)cyclopropanecarboxamide typically involves the reaction of cyclopropanecarboxylic acid with 2-amino-2,3-dihydrobenzo[d]oxazole under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
n-(2-Oxo-2,3-dihydrobenzo[d]oxazol-5-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
n-(2-Oxo-2,3-dihydrobenzo[d]oxazol-5-yl)cyclopropanecarboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of n-(2-Oxo-2,3-dihydrobenzo[d]oxazol-5-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
To contextualize the properties of N-(2-Oxo-2,3-dihydrobenzo[d]oxazol-5-yl)cyclopropanecarboxamide, we compare it with structurally related compounds from published sources (Table 1).
Table 1: Comparative Analysis of Structural and Molecular Features
Key Comparative Insights
Structural Complexity and Ring Systems :
- The benzoxazolone core in the target compound contrasts with the simpler oxazole ring in ’s analog and the chromane (benzopyran) system in ’s derivative. The cyclopropane group in the target compound introduces significant ring strain, which may enhance binding affinity through conformational rigidity compared to the more flexible isopropyl and chromane substituents in analogs.
However, the benzoxazolone’s polarity could reduce lipophilicity relative to the dimethylphenyl-isopropyl analog (260.33 g/mol).
Functional Group Impact :
- The carboxamide group is a common feature, enabling hydrogen-bonding interactions with biological targets. The electron-withdrawing benzoxazolone may increase the carboxamide’s acidity, altering its binding kinetics compared to the electron-rich dimethylphenyl group in ’s compound.
The target compound’s benzoxazolone-cyclopropane architecture remains unexplored in this context but could offer unique pharmacokinetic profiles.
Research Findings and Implications
- SHELX in Structural Analysis : The SHELX suite (particularly SHELXL) is instrumental in resolving crystal structures of small molecules like these, enabling precise determination of bond angles and torsional strain in the cyclopropane moiety .
- Therapeutic Potential: highlights carboxamide derivatives’ role in stimulating retinal precursor cells, suggesting that structural modifications (e.g., cyclopropane vs. chromane) could tune activity toward specific diseases .
Biological Activity
N-(2-Oxo-2,3-dihydrobenzo[d]oxazol-5-yl)cyclopropanecarboxamide is a compound that has garnered attention for its potential biological activities, particularly as a modulator of ATP-binding cassette (ABC) transporters. These transporters play crucial roles in drug absorption, distribution, and excretion, making them significant targets in pharmacology.
Chemical Structure
The compound can be represented by the following chemical structure:
This indicates a molecular weight of 206.21 g/mol, with specific functional groups that contribute to its biological activity.
Research has indicated that this compound functions primarily as an inhibitor of ABC transporters , which are involved in the transport of various substrates across cellular membranes. By modulating these transporters, the compound may enhance the efficacy of certain therapeutic agents by improving their bioavailability and reducing resistance mechanisms in target cells.
Anticancer Properties
Several studies have reported on the anticancer potential of this compound. In vitro assays demonstrated that it can inhibit the proliferation of various cancer cell lines. For instance:
These findings suggest that this compound may exhibit selective toxicity towards cancer cells while sparing normal cells.
Modulation of ABC Transporters
The compound has been identified as a potent modulator of several ABC transporters, including P-glycoprotein (P-gp) and Multidrug Resistance Protein 1 (MDR1). This modulation may lead to increased intracellular concentrations of chemotherapeutic agents, thereby enhancing their therapeutic effects.
Study 1: Cystic Fibrosis Treatment
In a study focusing on cystic fibrosis, this compound was evaluated for its ability to restore function to defective CFTR channels by inhibiting specific ABC transporters responsible for drug efflux. The results indicated a significant improvement in drug retention within epithelial cells, suggesting its potential as a therapeutic agent for cystic fibrosis patients .
Study 2: Antioxidant Activity
Another study explored the antioxidant properties of this compound. Using various assays such as DPPH and ABTS radical scavenging tests, it was shown to possess notable antioxidant activity, which could contribute to its protective effects against oxidative stress in cellular models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
